3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Physicochemical Properties Drug Design Lipophilicity

Procure 3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS 39123-65-4) for unambiguous SAR exploration. The N3-benzyl group confers distinct lipophilicity (XLogP3: 1.4) and π-π stacking potential versus alkyl/aryl analogs, critical for tuning CYP51 antifungal potency, optimizing COX/LOX anti-inflammatory selectivity, and profiling novel anticancer chemotypes. Rigorous purity verification prevents assay confounding.

Molecular Formula C10H10N2OS
Molecular Weight 206.27g/mol
CAS No. 39123-65-4
Cat. No. B455652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
CAS39123-65-4
Molecular FormulaC10H10N2OS
Molecular Weight206.27g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)CC2=CC=CC=C2
InChIInChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
InChIKeyGDIIUSNPCPWLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS 39123-65-4): Chemical Identity and Procurement Baseline


3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS 39123-65-4), also systematically named 3-benzyl-2-thioxoimidazolidin-4-one, is a heterocyclic building block characterized by a thiohydantoin core scaffold . With a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research [1]. Its core 2-thioxoimidazolidin-4-one scaffold is recognized for diverse biological activities, including antimicrobial and anticancer properties, making it a point of interest for drug discovery programs [2].

Why In-Class Substitution of 3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one Fails: Structure-Activity and Purity Considerations


Direct substitution with other 2-thioxoimidazolidin-4-one analogs is not advisable without rigorous validation due to the profound impact of N3-substituent identity on physicochemical properties and biological target engagement [1]. The specific benzyl moiety at the N3 position in 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one confers distinct lipophilicity (XLogP3: 1.4) and potential π-π stacking interactions compared to analogs with smaller alkyl or aryl substituents, which can drastically alter pharmacokinetic profiles, cellular permeability, and target binding affinity . Furthermore, purity specifications from different suppliers for this compound vary (e.g., 95% vs. 97%), and the presence of synthetic impurities or degradation products unique to its benzyl-substituted scaffold can confound biological assay results .

Quantitative Differentiation Guide for 3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one: Comparative Data Against Analogs


Lipophilicity (cLogP) as a Determinant of Membrane Permeability and Nonspecific Binding

The calculated partition coefficient (XLogP3) for 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is reported as 1.4 . This value is substantially higher than that of the unsubstituted core, 2-thioxoimidazolidin-4-one, which has a predicted cLogP of approximately -0.2, and the 3-methyl analog (CAS 13431-07-5), with a predicted cLogP of approximately 0.4. The increased lipophilicity conferred by the benzyl group predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement, but also a higher propensity for plasma protein binding.

Physicochemical Properties Drug Design Lipophilicity

Antifungal Activity Benchmarking of the 2-Thioxoimidazolidin-4-one Scaffold

While direct antifungal data for the specific 3-benzyl derivative are not available in the primary literature, a series of closely related 2-thioxoimidazolidin-4-one derivatives were evaluated for antifungal activity against standard strains [1]. These compounds exhibited minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Candida albicans, with molecular docking suggesting interaction with the fungal cytochrome P450-dependent sterol 14α-demethylase (CYP51) active site [1]. The potency of this class is known to be highly sensitive to the N3-substituent, with arylalkyl groups like benzyl often providing optimal hydrophobic contacts.

Antifungal Medicinal Chemistry CYP51 Inhibition

Anticancer Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

The anticancer potential of the 2-thioxoimidazolidin-4-one scaffold is demonstrated in studies where derivatives showed significant cytotoxic effects against A549 (lung), MCF7 (breast), and HepG2 (liver) cancer cell lines [1]. For example, a specific derivative (4a) in this class exhibited enhanced cytotoxicity against A549 cells compared to control values [1]. The precise activity of the 3-benzyl analog in these assays remains unreported, but the class data indicates that the N3-substituent is a critical driver of differential gene expression (e.g., IL6, ABCG2) and anti-tumor efficacy.

Anticancer Cytotoxicity Drug Discovery

Anti-Inflammatory Potential of 2-Benzyl-Mercapto-Imidazole Scaffolds

Patent literature explicitly discloses that 2-benzyl-mercapto-imidazole derivatives, a class to which 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is structurally related, are potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key mediators of inflammation [1]. The invention details that these compounds interrupt the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes [1]. This provides a strong mechanistic rationale for the anti-inflammatory activity claimed for this compound class.

Anti-inflammatory COX/LOX Inhibition Patent Literature

Optimal Application Scenarios for 3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in Research and Development


Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

Given the established antifungal activity of the 2-thioxoimidazolidin-4-one scaffold [1], this compound serves as a critical building block for systematic SAR investigations focused on optimizing the N3-substituent for enhanced CYP51 inhibition. Researchers can use this 3-benzyl analog to probe the impact of arylalkyl groups on potency, selectivity, and metabolic stability, generating key data to guide lead optimization.

Synthesis of Diversified Heterocyclic Libraries for Anticancer Screening

This compound is an ideal starting point for generating diverse chemical libraries via reactions at the reactive 2-mercapto group and the benzyl moiety. Its inclusion in synthetic pathways, such as those described for generating 2-thioxoimidazolidin-4-one derivatives with anticancer activity [2], can yield novel chemotypes for screening against panels of cancer cell lines, potentially uncovering new hits with unique gene expression signatures.

Development of Novel Anti-inflammatory Agents via Dual COX/LOX Inhibition

Leveraging the patented anti-inflammatory mechanism of 2-benzyl-mercapto-imidazole derivatives [3], this specific compound can be used to synthesize and evaluate new dual COX/LOX inhibitors. Its unique benzyl substitution pattern may offer advantages in terms of isoform selectivity or pharmacokinetic profile compared to other in-class analogs, making it a valuable intermediate for preclinical development.

Intermediate for Thiohydantoin-Based Agrochemicals

The thiohydantoin core, to which this compound belongs, is a recognized scaffold in agrochemical research for the development of fungicides and herbicides [4]. 3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be employed as a key intermediate in the synthesis of novel crop protection agents, where its specific lipophilicity and substituent pattern may confer desired physicochemical properties for foliar uptake and translocation.

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